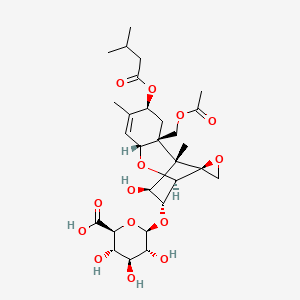
(2S,4R)-4-Ethyl-1,2-Pyrrolidindicarbonsäure-tert-Butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and as a building block for more complex molecules.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and tert-butyl acrylate.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or bases to obtain the desired (2S,4R) enantiomer.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield the target compound.
Industrial Production Methods
Industrial production of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It may modulate biochemical pathways related to neurotransmission, metabolism, and cell signaling, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-Methyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
- (2S,4R)-4-Propyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
- (2S,4R)-4-Isopropyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
Uniqueness
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is unique due to its specific stereochemistry and the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in asymmetric synthesis and as a precursor for the development of chiral drugs.
Eigenschaften
IUPAC Name |
(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBERMUUFOGBV-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)








![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)
![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)
